molecular formula C17H14Br2N2O2S B2926696 (Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-86-0

(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2926696
CAS No.: 864975-86-0
M. Wt: 470.18
InChI Key: QEUSPGCCMMRXJS-JZJYNLBNSA-N
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Description

(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative developed for research applications. This compound features a benzothiazole core system substituted with a bromine atom at the 6-position and a 2-methoxyethyl group at the 3-position nitrogen, with a (Z)-configured 2-bromobenzamide group attached via an imine linkage. This specific molecular architecture places it within a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry and chemical biology. Research Applications and Biological Relevance Compounds within the benzothiazole structural class have demonstrated diverse biological activities in scientific literature. Researchers investigate such derivatives for their potential as tool compounds in ion channel research, particularly given recent findings that related N-(thiazol-2-yl)-benzamide analogs function as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs have been shown to act as negative allosteric modulators, providing valuable pharmacological tools for exploring the physiological functions of this poorly characterized receptor . The structural features of this compound, including the bromine substituents and benzothiazole core, suggest potential for additional research applications in developing novel therapeutic agents, with benzothiazole derivatives being investigated for various pharmacological targets . Chemical Features and Research Value The molecular design incorporates several strategically placed functional groups: the bromine atoms offer sites for further synthetic modification through metal-catalyzed cross-coupling reactions, the methoxyethyl chain provides flexibility and potential influence on pharmacokinetic properties, and the benzothiazole core serves as a privileged scaffold in drug discovery. The (Z)-configuration around the imine bond is essential for maintaining the specific three-dimensional orientation required for biological recognition. Researchers value this compound for its potential to help establish structure-activity relationships in benzothiazole chemistry and for its utility as a synthetic intermediate in preparing more complex molecules for biological evaluation. Handling and Regulatory Information This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The compound has not been approved by the FDA for any clinical application. Researchers should handle this material with appropriate precautions in accordance with laboratory safety guidelines and all applicable regulations.

Properties

IUPAC Name

2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2N2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUSPGCCMMRXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous derivatives (Table 1).

Table 1: Comparative Analysis of Key Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features
(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 2-Br (benzamide)
- 6-Br, 3-(2-methoxyethyl) (benzothiazole)
~527.3 High electrophilicity due to dual Br; moderate solubility in polar aprotic solvents
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 2-Br (benzamide)
- 6-(SO₂Me), 3-(2-ethoxyethyl) (benzothiazole)
~539.4 Enhanced solubility in DMSO; sulfonyl group increases metabolic stability
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole - 2-Br (thiadiazole)
- 6-Ph (imidazo ring)
~322.2 Lower steric hindrance; reactive Br for nucleophilic substitution

Key Observations :

Electrophilic Reactivity: The dual bromine atoms in the target compound enhance its electrophilicity compared to the mono-brominated imidazo-thiadiazole analogue . This facilitates nucleophilic substitution reactions, particularly at the 2-position of the benzothiazole ring.

Solubility and Bioavailability : The 2-methoxyethyl group improves water solubility relative to the ethoxyethyl or phenyl substituents in analogues . However, the methylsulfonyl group in the ethoxyethyl variant confers superior metabolic stability, as sulfonyl groups resist oxidative degradation .

Biological Activity

(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including brominated and methoxyethyl substituents, suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15Br2N2OS, with a molecular weight of approximately 421.31 g/mol. The compound's structure includes:

  • Bromine atoms at positions 2 and 6 of the benzothiazole ring.
  • A methoxyethyl group at position 3.
  • A benzamide moiety that enhances its biological interactions.

The presence of these substituents is believed to enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies indicate that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis of related compounds reveals that:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideMCF-7 (breast cancer)15Apoptosis induction
(E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineHeLa (cervical cancer)20Cell cycle arrest
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylideneA549 (lung cancer)25Inhibition of proliferation

These results suggest that the unique combination of substituents in (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) enhances its anticancer activity compared to other derivatives.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

Enzyme inhibition studies reveal that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) can inhibit specific enzymes involved in disease pathways. For example, it has shown significant inhibitory action against:

  • 5-Lipoxygenase : An enzyme implicated in inflammatory processes.

The IC50 values for enzyme inhibition are as follows:

Enzyme TargetIC50 Value (µM)
5-Lipoxygenase0.5
Acetylcholinesterase1.5

These results highlight its potential for therapeutic applications in inflammatory diseases and neurodegenerative disorders.

Case Studies

Several studies have been conducted to evaluate the biological effects of benzothiazole derivatives similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene). For instance, a recent study synthesized a series of benzothiazole derivatives and assessed their multifunctional activities, including antioxidant and anti-inflammatory effects. The study concluded that specific structural modifications could enhance biological efficacy across various assays .

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